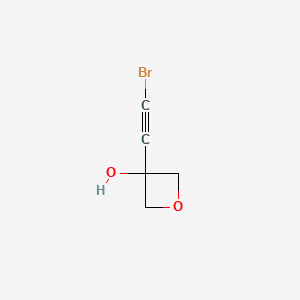
3-(2-Bromoethynyl)oxetan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromoethynyl)oxetan-3-ol is a compound that features an oxetane ring substituted with a bromoethynyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the bromoethynyl group adds further reactivity to the molecule, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethynyl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the bromoethynyl group. One common method for synthesizing oxetanes is through the cyclization of epoxy compounds. For instance, oxetan-3-ol can be synthesized from epoxy chloropropane via a series of reactions including ring-opening, esterification, electrophilic reaction, and ring-closure .
To introduce the bromoethynyl group, a common approach is to use a halogenation reaction. This can be achieved by reacting the oxetane derivative with a brominating agent under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for efficiency, cost-effectiveness, and safety. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-(2-Bromoethynyl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromoethynyl group or to convert it into other functional groups.
Substitution: The bromoethynyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetanones or other oxygenated derivatives, while reduction can yield dehalogenated products or other reduced forms of the compound.
科学的研究の応用
3-(2-Bromoethynyl)oxetan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism by which 3-(2-Bromoethynyl)oxetan-3-ol exerts its effects depends on the specific context in which it is used. In general, the reactivity of the bromoethynyl group allows it to participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative without the bromoethynyl group. It is used as a building block in organic synthesis.
3-Oximinooxetane: An oxetane derivative with an oximino group, used as a precursor for energetic materials.
Thietan-3-ol: A sulfur-containing analog of oxetan-3-ol, used as a bioisostere of carboxylic acids.
Uniqueness
3-(2-Bromoethynyl)oxetan-3-ol is unique due to the presence of both the oxetane ring and the bromoethynyl group. This combination imparts distinct reactivity and properties to the molecule, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C5H5BrO2 |
|---|---|
分子量 |
177.00 g/mol |
IUPAC名 |
3-(2-bromoethynyl)oxetan-3-ol |
InChI |
InChI=1S/C5H5BrO2/c6-2-1-5(7)3-8-4-5/h7H,3-4H2 |
InChIキー |
AHZKMNBCSJREBP-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(C#CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


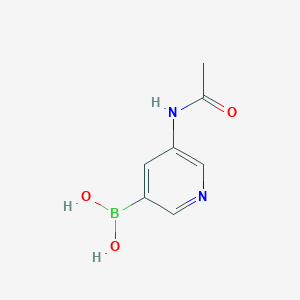
![1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13464381.png)
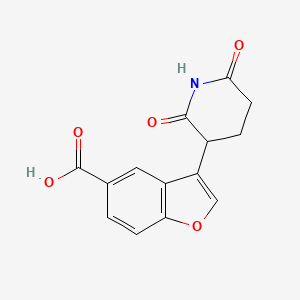
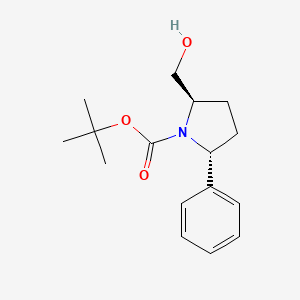
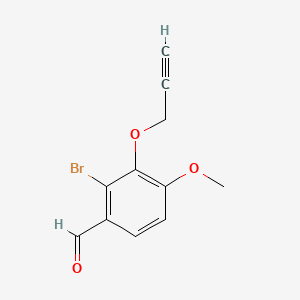
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)

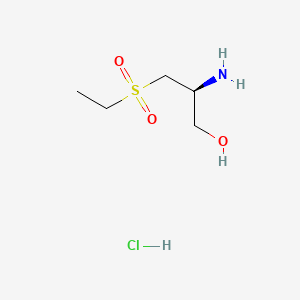
![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
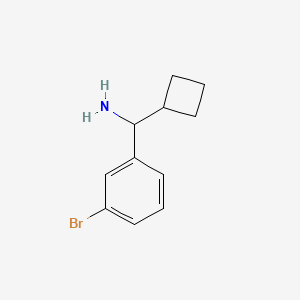

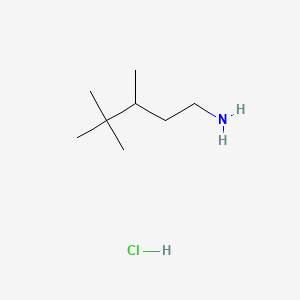
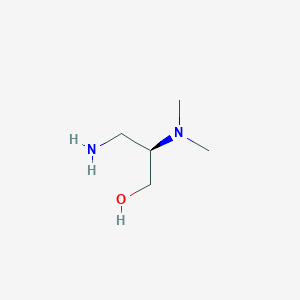
![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
